molecular formula C18H11BrFN3O2 B2476520 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207000-08-5

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2476520
CAS No.: 1207000-08-5
M. Wt: 400.207
InChI Key: VQNGZSZIULJMBJ-UHFFFAOYSA-N
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Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a quinoline core with an oxadiazole ring and a bromophenyl group, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the bromophenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Catalysts: Palladium on carbon, Selectfluor for fluorination.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxadiazole or bromophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has been studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging studies and as a marker in various biological assays.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and fluorescence. It is also explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenyl)-1,2,4-oxadiazole: Lacks the quinoline core and fluorine atom, resulting in different chemical and biological properties.

    6-fluoro-1-methylquinolin-4(1H)-one: Lacks the oxadiazole ring and bromophenyl group, leading to reduced chemical reactivity and biological activity.

    3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-quinoline: Similar structure but without the fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

The uniqueness of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one lies in its combination of a quinoline core, oxadiazole ring, bromophenyl group, and fluorine atom. This combination imparts unique electronic properties, chemical reactivity, and biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)5-6-15(13)23)18-21-17(22-25-18)10-3-2-4-11(19)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGZSZIULJMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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